3-(3,5-Dimethoxybenzamido)benzoic acid

Vue d'ensemble

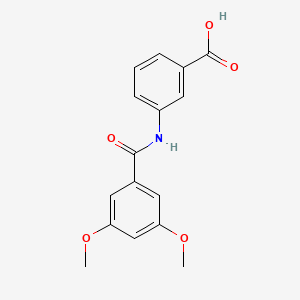

Description

3-(3,5-Dimethoxybenzamido)benzoic acid is an organic compound with the molecular formula C16H15NO5 It is a derivative of benzoic acid, where the benzamido group is substituted with two methoxy groups at the 3 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxybenzamido)benzoic acid typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative. One common method is the amidation reaction, where 3,5-dimethoxybenzoic acid is reacted with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethoxybenzamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(3,5-dimethoxybenzamido)benzoic acid exhibit promising anticancer properties. For instance, derivatives of benzoic acid have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. These compounds often act by interfering with specific cellular pathways involved in cancer progression .

Anti-inflammatory Properties

Studies have shown that benzoic acid derivatives can possess anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This suggests potential therapeutic uses for conditions characterized by chronic inflammation .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of related compounds have highlighted their ability to protect neuronal cells from oxidative stress and apoptosis. This could pave the way for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Photoinitiators in Polymer Chemistry

this compound can be utilized as a photoinitiator in polymerization processes. Photoinitiators are essential in creating polymers that are used in coatings, adhesives, and 3D printing materials. The compound’s ability to absorb UV light and initiate polymerization reactions makes it valuable in developing high-performance materials .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various functionalized polymers and oligomers. Its reactivity allows it to be incorporated into more complex structures, which can enhance the properties of the resulting materials, such as thermal stability and mechanical strength .

Environmental Applications

Biodegradable Plastics

Research into biodegradable plastics has identified benzoic acid derivatives as potential components due to their ability to degrade under environmental conditions. Incorporating this compound into plastic formulations may enhance biodegradability while maintaining desirable physical properties .

Water Treatment Processes

Compounds like this compound have been studied for their effectiveness in water treatment applications. Their ability to chelate heavy metals and other pollutants makes them suitable candidates for developing environmentally friendly remediation technologies .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethoxybenzamido)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethoxybenzoic acid: A precursor in the synthesis of 3-(3,5-Dimethoxybenzamido)benzoic acid.

3-Acetoxy-2-methylbenzoic acid: Another derivative of benzoic acid with different substituents.

2,3-Dimethoxybenzoic acid: A structurally similar compound with methoxy groups at different positions.

Uniqueness

This compound is unique due to the presence of both the benzamido and methoxy groups, which confer specific chemical and biological properties

Activité Biologique

3-(3,5-Dimethoxybenzamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide moiety with methoxy substituents that enhance its solubility and biological activity. The compound is noted for its ability to interact with various biological targets, influencing cellular processes.

1. Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Leishmania mexicana, demonstrating IC50 values ranging from 2 to 12 µM against various pathogens including Trypanosoma brucei and Trypanosoma cruzi .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 2 - 12 | GAPDH |

| Other analogs | 7100 - 25000 | Adenosine receptors |

2. Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Hydroxybenzoic acid derivatives, including variants of this compound, exhibit dual-target properties acting as both antioxidants and cholinesterase inhibitors. These properties suggest potential applications in neurodegenerative diseases like Alzheimer's .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, no significant cytotoxicity was observed in differentiated human neuroblastoma (SH-SY5Y) and hepatocarcinoma (HepG2) cells, indicating a favorable safety profile for potential therapeutic use .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition: By binding to active sites on target enzymes, it prevents substrate interaction and subsequent metabolic processes.

- Antioxidant Action: The compound may scavenge free radicals, thereby protecting cellular components from oxidative damage.

- Modulation of Signaling Pathways: Interaction with specific receptors could alter signaling cascades involved in cell survival and apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

- A study explored the efficacy of related benzamide derivatives in treating neurodegenerative disorders by demonstrating their ability to inhibit cholinesterase activity while exhibiting low toxicity .

- Another investigation focused on the role of these compounds in inhibiting GAPDH as a strategy for developing treatments against parasitic infections .

Propriétés

IUPAC Name |

3-[(3,5-dimethoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-21-13-7-11(8-14(9-13)22-2)15(18)17-12-5-3-4-10(6-12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKECJAFPUIWIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351778 | |

| Record name | SBB043549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444080-03-9 | |

| Record name | SBB043549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.